5-(1H-Indazol-7-yl)pyrrolidin-2-one
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Overview
Description
5-(1H-Indazol-7-yl)pyrrolidin-2-one is a heterocyclic compound that features both an indazole and a pyrrolidinone moiety. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while pyrrolidinone is a five-membered lactam. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form indazoles . The pyrrolidinone ring can be introduced through a multi-component reaction involving the Ugi/olefination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity while minimizing byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indazol-7-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indazole or pyrrolidinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring of the indazole.
Common Reagents and Conditions
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions for substitution reactions often involve catalysts like palladium (Pd) and solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
5-(1H-Indazol-7-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Indazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1H-Indazol-7-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, indazole derivatives can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other proteins and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomer of indazole with distinct properties.
Pyrrolidin-2-one: The lactam moiety present in the compound.
Uniqueness
5-(1H-Indazol-7-yl)pyrrolidin-2-one is unique due to the combination of the indazole and pyrrolidinone moieties, which may confer distinct biological activities and chemical properties compared to its individual components .
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(1H-indazol-7-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H11N3O/c15-10-5-4-9(13-10)8-3-1-2-7-6-12-14-11(7)8/h1-3,6,9H,4-5H2,(H,12,14)(H,13,15) |
InChI Key |
YCDPWCJNCJFFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC3=C2NN=C3 |
Origin of Product |
United States |
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